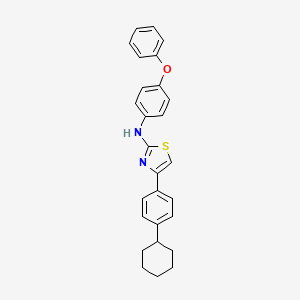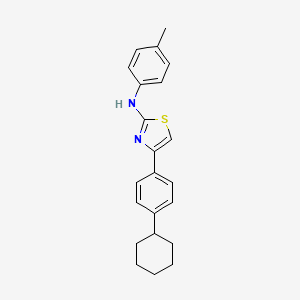![molecular formula C27H23N3OS B11518687 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11518687.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with phenyl groups and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-diphenylpyrimidine-2-thiol, the pyrimidine ring is synthesized through cyclization reactions.
Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is introduced via a nucleophilic substitution reaction, where 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is reacted with the pyrimidine derivative.
Final Coupling: The final step involves coupling the two intermediates under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
Structural Features: The combination of a pyrimidine ring with phenyl groups and a tetrahydroquinoline moiety makes it unique.
Reactivity: Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, sets it apart from similar compounds.
Properties
Molecular Formula |
C27H23N3OS |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C27H23N3OS/c31-26(30-17-9-15-22-14-7-8-16-25(22)30)19-32-27-28-23(20-10-3-1-4-11-20)18-24(29-27)21-12-5-2-6-13-21/h1-8,10-14,16,18H,9,15,17,19H2 |
InChI Key |
FUXOMKGTBBEIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethane-1,2-diylbis(iminopropane-2,2-diyl)]bis(phosphonic acid)](/img/structure/B11518612.png)
![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11518618.png)
![3-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11518628.png)
![(5E)-1-(3-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11518636.png)
![2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11518644.png)

![N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B11518653.png)

![N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide](/img/structure/B11518660.png)
![6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11518668.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B11518670.png)
![(2Z)-2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11518693.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione](/img/structure/B11518705.png)
